molecular formula C13H11N3O3S B2848934 N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide CAS No. 864937-69-9

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

Cat. No. B2848934
CAS RN: 864937-69-9
M. Wt: 289.31
InChI Key: BNAAXBQKBRJTGY-UHFFFAOYSA-N
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Description

The compound “N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide” is a complex organic molecule that contains several functional groups and rings. These include a pyridine ring, a thiazole ring, and a 1,4-dioxine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyridine ring could be formed using a Chichibabin pyridine synthesis, the thiazole ring could be synthesized using the Hantzsch thiazole synthesis, and the 1,4-dioxine ring could be formed through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyridine and thiazole rings are aromatic, meaning they have a special stability due to delocalized electrons. The 1,4-dioxine ring is a heterocyclic ring containing two oxygen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the different functional groups present. For example, the pyridine ring is electron-deficient and can undergo electrophilic substitution reactions, while the thiazole ring is electron-rich and can undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and affect its solubility in different solvents .

Scientific Research Applications

Antimicrobial Activity

Thiazole derivatives, including our compound of interest, have been shown to possess significant antimicrobial properties . They can act against a variety of pathogenic microorganisms by interfering with bacterial cell wall synthesis or protein synthesis . This makes them valuable in the development of new antibiotics, especially in the face of rising antibiotic resistance.

Anticancer Activity

Research has indicated that thiazole compounds can exhibit anticancer and cytotoxic effects . They can induce apoptosis in cancer cells and inhibit tumor growth. This is particularly important for developing novel chemotherapeutic agents that can target cancer cells more effectively while minimizing side effects .

Anti-Inflammatory Activity

The anti-inflammatory properties of thiazole derivatives make them candidates for treating inflammatory diseases. They can modulate the body’s inflammatory response, providing relief from symptoms and potentially halting the progression of chronic inflammatory conditions .

Neuroprotective Effects

Thiazole compounds have shown promise as neuroprotective agents . They may protect nerve cells from damage, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s . The ability to prevent or slow down the degeneration of neurons could have significant implications for improving the quality of life for patients with these conditions.

Antidiabetic Activity

Some thiazole derivatives have been found to exhibit antidiabetic activity . They can influence insulin release or mimic insulin’s effects, helping to regulate blood sugar levels. This opens up possibilities for new antidiabetic drugs that could help manage diabetes more effectively .

Antioxidant Properties

Thiazoles also possess antioxidant properties , which means they can neutralize free radicals in the body. This is beneficial in preventing oxidative stress, which is linked to various chronic diseases, including cardiovascular diseases and cancer .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. These properties would need to be assessed through laboratory testing .

Future Directions

The future research directions for this compound could include further studies to fully characterize its physical and chemical properties, investigations into its potential uses, and the development of methods for its efficient synthesis .

properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2,3-dihydro-1,4-dioxine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3S/c17-12(11-7-18-4-5-19-11)16-13-15-10(8-20-13)9-2-1-3-14-6-9/h1-3,6-8H,4-5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNAAXBQKBRJTGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(pyridin-3-yl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

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